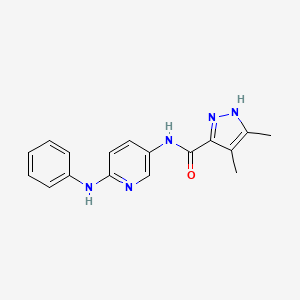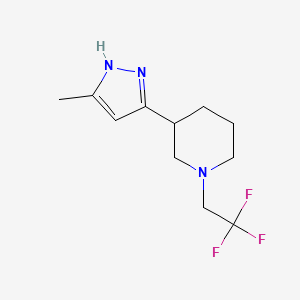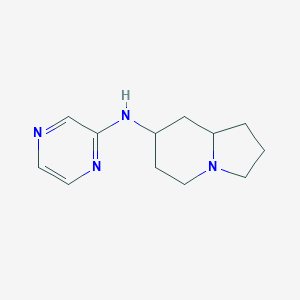
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies and has been tested in clinical trials for its efficacy and safety.
Mécanisme D'action
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is responsible for the phosphorylation and activation of NF-κB. This binding prevents the activation of NF-κB, which in turn leads to the suppression of downstream target genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of arthritis and colitis, and improve symptoms in animal models of autoimmune disorders. Additionally, this compound has been shown to have a favorable safety profile in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for the IKKβ kinase subunit, which allows for the selective inhibition of NF-κB. Additionally, this compound has been shown to have a favorable safety profile, which makes it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other inhibitors of NF-κB.
Orientations Futures
There are several future directions for the development and application of N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide. One potential application is in the treatment of cancer, where it could be used as a single agent or in combination with other therapies. Additionally, this compound could be further studied for its potential applications in other diseases such as inflammation and autoimmune disorders. Furthermore, the development of more potent inhibitors of NF-κB could lead to the identification of new therapeutic targets and the development of more effective therapies.
Méthodes De Synthèse
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide can be synthesized by a multi-step process involving the reaction of 3,4-dimethyl-1H-pyrazole-5-carboxylic acid with aniline and pyridine in the presence of coupling reagents. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB has been linked to the suppression of tumor growth, reduction of inflammation, and improvement of autoimmune disorders.
Propriétés
IUPAC Name |
N-(6-anilinopyridin-3-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-12(2)21-22-16(11)17(23)20-14-8-9-15(18-10-14)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAOTJSYYLHMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)NC2=CN=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7638777.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7638785.png)
![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7638796.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7638802.png)

![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)

![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)